

Commercial suppliers of 4-Bromo-3-fluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzene-1,2-diamine

Cat. No.: B1333821

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Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine

Overview and Chemical Properties

4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a crucial intermediate and building block in organic synthesis. Its distinct substitution pattern, featuring adjacent amino groups along with bromo and fluoro moieties, makes it a valuable precursor for constructing complex heterocyclic compounds.^[1] It is particularly significant in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules.^[1]

Chemical Structure:

Key Properties:

- Molecular Formula: C₆H₆BrFN₂^[2]
- Molecular Weight: 205.03 g/mol ^[2]
- CAS Number: 886762-86-3^{[2][3]}
- Synonyms: 4-bromo-3-fluoro-1,2-benzenediamine, 3,4-Diamino-2-fluorobromobenzene^{[2][3]}

Commercial Availability and Suppliers

The procurement of high-purity starting materials is critical for reproducible research and development. **4-Bromo-3-fluorobenzene-1,2-diamine** is available from a variety of specialized chemical suppliers. Purity levels typically range from 97% to over 99%. Pricing and availability are subject to change and should be confirmed directly with the vendors.

The following table summarizes data from several potential commercial sources.

Supplier Platform / Vendor	Purity	Available Quantities	Notes
ChemicalBook	Typically $\geq 99\%$ [3]	Bulk (kg) [3]	Lists multiple suppliers, primarily based in Asia. [3]
MySkinRecipes	98% [1]	100mg, 250mg, 500mg, 1g, 5g [1]	Provides smaller, research-focused quantities. [1]
Apollo Scientific	Varies	250mg [4]	A well-known supplier of research chemicals.
BLD Pharm	Varies	Varies	A global supplier of research chemicals.
MolPort	Varies	Varies	A marketplace listing products from various suppliers.

This table is a representative summary. Researchers should consult supplier websites for real-time pricing, stock levels, and detailed specifications.

Synthetic Applications and Experimental Protocols

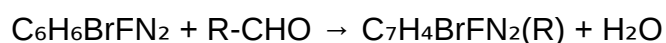
The primary application of **4-Bromo-3-fluorobenzene-1,2-diamine** is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The condensation of an ortho-

phenylenediamine, such as the title compound, with an aldehyde is a common and effective method for forming this heterocyclic system.^{[5][6]}

Protocol: Synthesis of 6-Bromo-7-fluoro-2-substituted-1H-benzimidazole

This protocol describes a general procedure for the cyclocondensation of **4-Bromo-3-fluorobenzene-1,2-diamine** with a generic aldehyde (R-CHO).

Reaction Scheme:



Materials and Reagents:

- **4-Bromo-3-fluorobenzene-1,2-diamine** (1.0 equivalent)
- Aldehyde (R-CHO) (1.0-1.2 equivalents)
- Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 equivalent) or Acetic Acid
- Solvent: Ethanol, or Dimethylformamide (DMF)
- Silica gel for chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

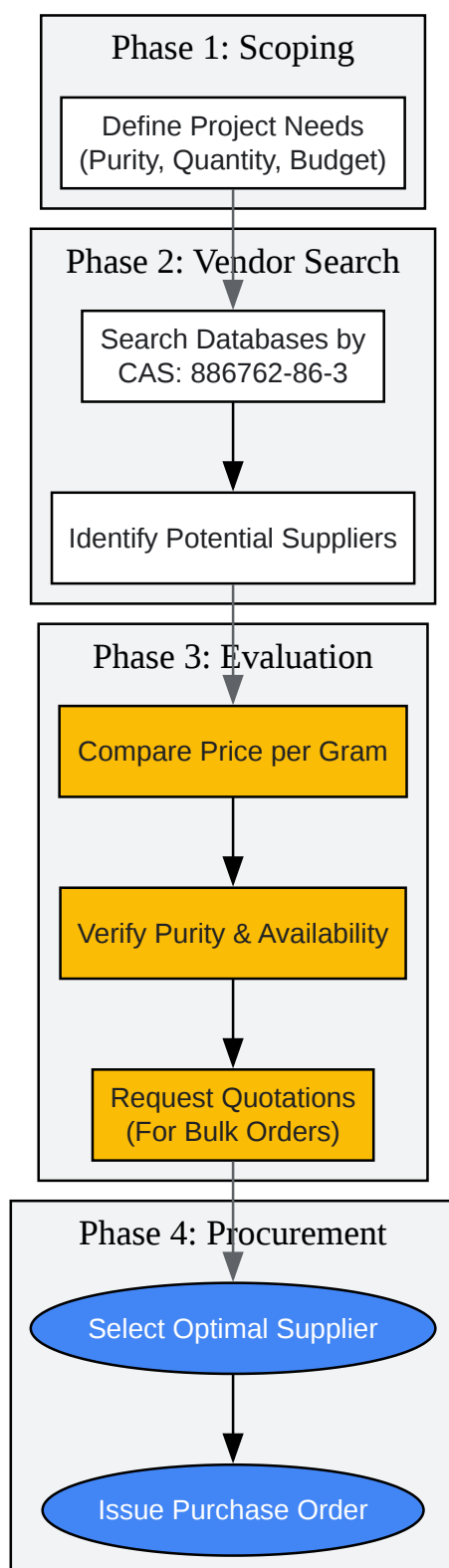
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **4-Bromo-3-fluorobenzene-1,2-diamine** (1.0 eq.) in ethanol (approx. 0.1-0.2 M concentration).
- **Addition of Reagents:** Add the selected aldehyde (1.0-1.2 eq.) to the solution, followed by the catalyst (e.g., p-TSA, 0.1 eq.).
- **Reaction Execution:** Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.

- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed (typically 4-12 hours).
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
- **Characterization:** Confirm the structure of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Visualized Workflows and Pathways

Supplier Selection Workflow

The diagram below outlines a logical process for selecting and procuring **4-Bromo-3-fluorobenzene-1,2-diamine** for a research project.



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Figure 1. Logical workflow for chemical supplier selection.

General Synthetic Pathway

This diagram illustrates the core synthetic application of **4-Bromo-3-fluorobenzene-1,2-diamine** in the formation of a benzimidazole ring system.

Figure 2. General pathway for benzimidazole synthesis.

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